1-(Tert-butoxycarbonyl)indoline-4-carboxylic acid
Overview
Description
1-(Tert-butoxycarbonyl)indoline-4-carboxylic acid is a derivative of indoline, a bicyclic organic compound that contains a benzene ring fused to a pyrrole ring. This compound is often used in organic synthesis and medicinal chemistry due to its versatile chemical properties and potential biological activities.
Mechanism of Action
It’s worth noting that indole derivatives, which include compounds like “1-(tert-butoxycarbonyl)indoline-4-carboxylic acid”, are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .
Indole derivatives have shown various biologically vital properties and their application for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Biochemical Analysis
Cellular Effects
Indole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 1-(Tert-butoxycarbonyl)indoline-4-carboxylic acid is not well-defined. Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butoxycarbonyl)indoline-4-carboxylic acid typically involves the protection of the indoline nitrogen with a tert-butoxycarbonyl (Boc) group, followed by carboxylation at the 4-position of the indoline ring. One common method involves the reaction of indoline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected indoline. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure or by using a carboxylating agent like carbonyl diimidazole (CDI) to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butoxycarbonyl)indoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the indoline ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated indoline derivatives.
Scientific Research Applications
1-(Tert-butoxycarbonyl)indoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
Similar Compounds
Indoline-2-carboxylic acid: Lacks the Boc protection and has different reactivity and biological activity.
1-(Tert-butoxycarbonyl)indoline-5-carboxylic acid: Similar structure but with carboxylation at the 5-position, leading to different chemical properties and applications.
Indole-3-acetic acid: A naturally occurring plant hormone with distinct biological functions.
Uniqueness
1-(Tert-butoxycarbonyl)indoline-4-carboxylic acid is unique due to the presence of the Boc protecting group, which enhances its stability and allows for selective reactions at the carboxylic acid group. This makes it a valuable intermediate in organic synthesis and drug development .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-8-7-9-10(12(16)17)5-4-6-11(9)15/h4-6H,7-8H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLIAEPBAXYOCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=CC=C21)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208774-11-2 | |
Record name | 1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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